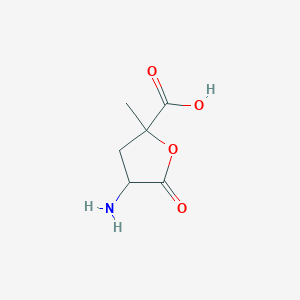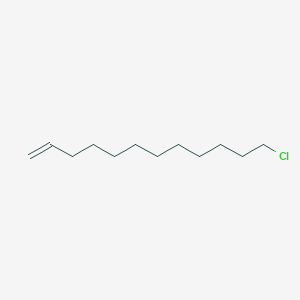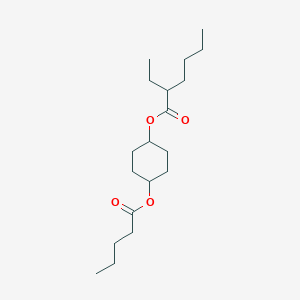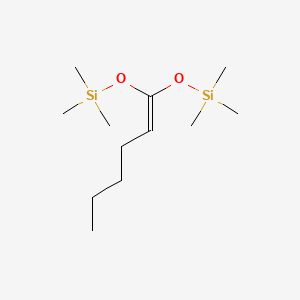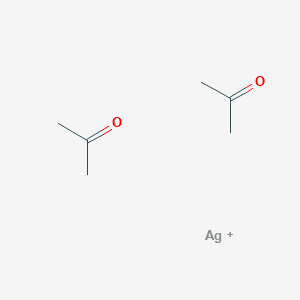
silver;propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetone is a colorless, volatile, and flammable liquid with a characteristic fruity odor . It is widely used as a solvent and in the production of various chemicals . The combination of silver with acetone can lead to unique properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Silver;propan-2-one can be synthesized through the reaction of silver nitrate with acetone in the presence of a reducing agent. The reaction typically involves mixing silver nitrate with acetone and adding a reducing agent such as sodium borohydride or hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for efficiency and yield, with careful control of reaction conditions such as temperature, pressure, and concentration of reactants. The final product is purified through filtration and recrystallization to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Silver;propan-2-one undergoes various chemical reactions, including:
Oxidation: Acetone can be oxidized to form acetic acid or other oxidation products.
Reduction: Silver ions can be reduced to metallic silver in the presence of a reducing agent.
Substitution: Acetone can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or hydrazine can be used as reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Acetic acid and other carboxylic acids.
Reduction: Metallic silver and reduced organic products.
Substitution: Substituted acetone derivatives.
Wissenschaftliche Forschungsanwendungen
Silver;propan-2-one has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its antimicrobial properties due to the presence of silver ions.
Medicine: Explored for potential use in wound dressings and antimicrobial coatings.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of silver;propan-2-one involves the interaction of silver ions with biological molecules. Silver ions can bind to proteins and nucleic acids, disrupting their function and leading to antimicrobial effects . The acetone component can act as a solvent, enhancing the penetration of silver ions into biological tissues .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propan-2-one (Acetone): A simple ketone used as a solvent and in chemical synthesis.
Silver Nitrate: A silver salt with strong antimicrobial properties.
Silver Acetate: A silver salt used in various chemical reactions and as an antimicrobial agent.
Uniqueness
Silver;propan-2-one combines the properties of both silver ions and acetone, leading to unique applications in antimicrobial treatments and chemical synthesis. Its ability to act as both a solvent and an antimicrobial agent makes it particularly valuable in medical and industrial applications .
Eigenschaften
CAS-Nummer |
128904-00-7 |
|---|---|
Molekularformel |
C6H12AgO2+ |
Molekulargewicht |
224.03 g/mol |
IUPAC-Name |
silver;propan-2-one |
InChI |
InChI=1S/2C3H6O.Ag/c2*1-3(2)4;/h2*1-2H3;/q;;+1 |
InChI-Schlüssel |
HAHJBAXTYXRARQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C.CC(=O)C.[Ag+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



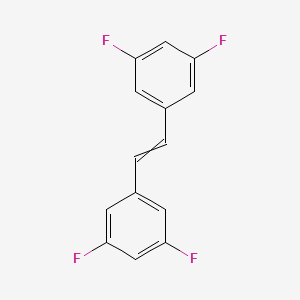
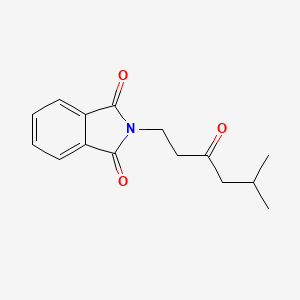
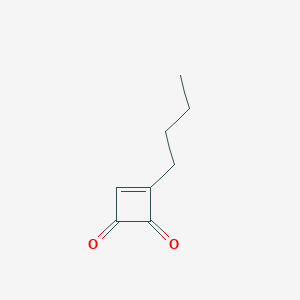
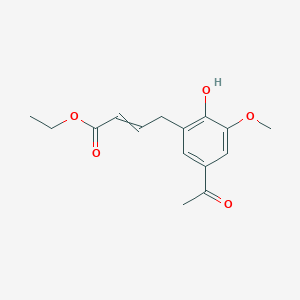
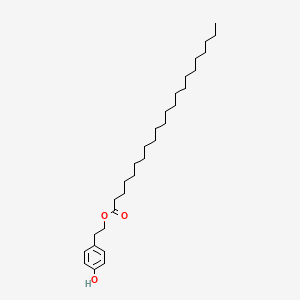

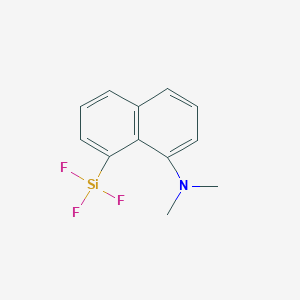

![[(2E)-3-(6-Chloropyridin-3-yl)-1-methyltriaz-2-en-1-yl]methanol](/img/structure/B14288341.png)
